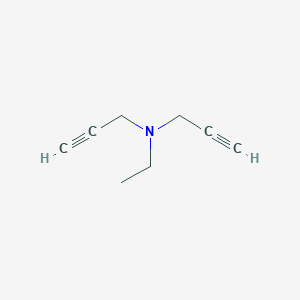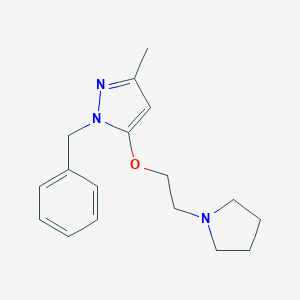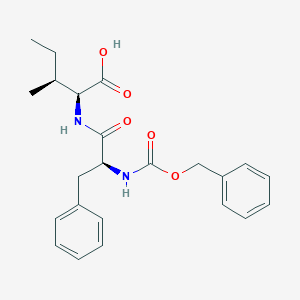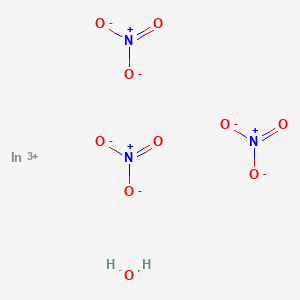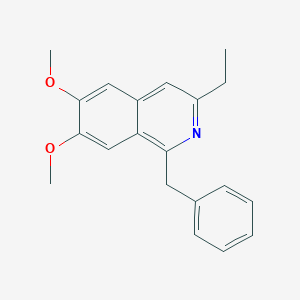
6-Chloro-4-(hydroxyamino)quinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(hydroxyamino)quinoline 1-oxide is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(hydroxyamino)quinoline 1-oxide typically involves the chlorination of 4-(hydroxyamino)quinoline followed by oxidation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the oxidation step may involve reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(hydroxyamino)quinoline 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
6-Chloro-4-(hydroxyamino)quinoline 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(hydroxyamino)quinoline 1-oxide involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of key biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the chlorine and hydroxyamino groups, resulting in different chemical properties.
6-Chloroquinoline: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
4-(Hydroxyamino)quinoline:
Uniqueness
6-Chloro-4-(hydroxyamino)quinoline 1-oxide is unique due to the presence of both the chlorine and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
N-(6-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-9-7(5-6)8(11-13)3-4-12(9)14/h1-5,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQTJYPZBVMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO)C=CN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930916 |
Source


|
| Record name | 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14076-05-2 |
Source


|
| Record name | 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



